3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole
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Overview
Description
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole is a chemical compound with a complex structure that includes multiple chlorine atoms and a pyrazole ring
Preparation Methods
The synthesis of 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the necessary precursors. One common synthetic route involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the phenoxy group, followed by the introduction of the pyrazole ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where chlorine atoms may be replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals, such as herbicides and pesticides, due to its potential to inhibit specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of specific biochemical pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
2,4-dichlorophenol: A precursor in the synthesis of the compound, known for its use in the production of herbicides.
3,4-dichloroaniline: Another chlorinated compound with applications in the synthesis of dyes and agrochemicals.
1,3-dichloro-5,5-dimethylhydantoin: Used in various chemical reactions, including chlorination and oxidation processes.
Properties
IUPAC Name |
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl4N2O/c1-16-10(8(13)9(14)15-16)17-7-3-2-5(11)4-6(7)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYZMSKUZLCGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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